LDN-192960 - 184582-62-5; 184582-62-5

LDN-192960

Catalog Number: EVT-2665655
CAS Number: 184582-62-5; 184582-62-5
Molecular Formula: C18H20N2O2S
Molecular Weight: 328.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LDN-192960 was synthesized as part of a broader effort to develop selective inhibitors for kinases involved in cancer progression. It belongs to the class of protein kinase inhibitors and is structurally related to acridine derivatives. The compound has been classified primarily as a DYRK2 inhibitor, but it also exhibits activity against other kinases, including Haspin and DYRK3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of LDN-192960 involves several key steps that focus on modifying the acridine core structure to enhance its inhibitory properties. Initial synthesis methods included:

  1. Acridine Core Modification: The acridine structure was retained while varying the side chains to optimize binding affinity and selectivity towards DYRK2.
  2. Chemical Reactions: Key reactions included amination, alkylation, and cyclization processes that allowed for the introduction of functional groups that enhance the compound's potency.
  3. Purification Techniques: High-performance liquid chromatography (HPLC) was employed to purify the synthesized compounds, ensuring high purity for biological testing.

The final product was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

LDN-192960 has a complex molecular structure characterized by an acridine backbone with various functional groups that facilitate its interaction with target kinases. The binding mode of LDN-192960 with DYRK2 was elucidated through X-ray crystallography, revealing that it occupies the ATP-binding pocket of DYRK2.

Key structural features include:

  • Hydrophobic Interactions: The compound interacts extensively with hydrophobic residues within the binding pocket.
  • Hydrogen Bonding: Specific hydrogen bonds are formed between LDN-192960 and amino acid residues such as Glu266 and Leu304, stabilizing its binding .
Chemical Reactions Analysis

Reactions and Technical Details

LDN-192960 undergoes several chemical interactions upon binding to DYRK2:

  • Inhibition Mechanism: It acts as a competitive inhibitor by occupying the ATP-binding site, preventing substrate phosphorylation.
  • Selectivity Profile: While primarily targeting DYRK2, LDN-192960 also inhibits other related kinases, albeit with lower potency. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

The compound's efficacy was demonstrated in various assays measuring its impact on cellular phosphorylation events associated with DYRK2 activity.

Mechanism of Action

Process and Data

The mechanism of action for LDN-192960 involves:

  1. Competitive Inhibition: By binding to the ATP-binding pocket of DYRK2, LDN-192960 prevents ATP from accessing the active site, thereby inhibiting kinase activity.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of downstream substrates involved in cell cycle regulation and apoptosis, contributing to its anti-cancer effects .

Quantitative phosphoproteomic analyses have shown significant alterations in phosphorylation patterns in cells treated with LDN-192960, highlighting its potential role in modulating cellular signaling pathways critical for cancer progression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LDN-192960 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its formulation in drug development processes .

Applications

Scientific Uses

LDN-192960 has significant applications in scientific research, particularly in cancer biology:

  • Cancer Research: It is primarily studied for its potential therapeutic effects against multiple myeloma and triple-negative breast cancer by inhibiting DYRK2.
  • Mechanistic Studies: Researchers utilize LDN-192960 to investigate the role of DYRK2 in cellular signaling pathways related to cancer progression.
  • Drug Development: Ongoing studies aim to refine LDN-192960 and develop analogs with improved selectivity and potency against specific kinases involved in cancer .
Kinase Inhibition Profiling and Selectivity Mechanisms

Dual-Specificity Inhibition of Haspin and DYRK2 Kinases

LDN-192960 (CAS 184582-62-5) is a potent small-molecule inhibitor exhibiting dual specificity for two distinct kinase targets: Haploid germ cell-specific nuclear protein kinase (Haspin) and Dual-specificity Tyrosine-Regulated Kinase 2 (DYRK2). Biochemical profiling reveals half-maximal inhibitory concentration (IC₅₀) values of 10 nM for Haspin and 48 nM for DYRK2, establishing it as a high-affinity inhibitor for both kinases [1] [5]. This dual inhibition arises from LDN-192960's ability to target the conserved ATP-binding pockets of these structurally divergent kinases, despite their differing biological functions. Haspin regulates mitotic progression through histone H3 phosphorylation at threonine 3 (Thr3), while DYRK2 modulates proteasome activity and non-proteasomal substrates like eukaryotic translation initiation factor 4E-binding protein 1 [6] [3] [8]. The compound’s capacity to simultaneously suppress these pathways highlights its utility in dissecting crosstalk between mitotic regulation and protein degradation networks.

Table 1: Inhibition Potency of LDN-192960

Kinase TargetIC₅₀ ValueBiological Function
Haspin10 nMPhosphorylation of histone H3 at Thr3
DYRK248 nMProteasome regulation, substrate phosphorylation (e.g., Rpt3, 4E-BP1)

Structural Basis of ATP-Binding Pocket Engagement

Crystallographic studies of LDN-192960 bound to DYRK2 and Haspin elucidate its mechanism of ATP-competitive inhibition. The inhibitor’s acridine core (chemical formula: C₁₈H₂₀N₂O₂S) inserts deep into the kinase adenosine triphosphate (ATP)-binding cleft, forming hydrophobic interactions with conserved residues. In DYRK2, the methoxy groups of LDN-192960 stabilize hydrogen bonds with Ile367 and Glu266, while its amine side chain extends toward the solvent-exposed region [8] [3]. A critical water molecule bridges interactions between the inhibitor and the activation loop, enhancing binding affinity. Mutagenesis studies confirm that residues Glu266 and Phe369 in DYRK2 are indispensable for inhibitor engagement [8]. Similarly, in Haspin, LDN-192960 exploits a unique substrate-binding site created by reorganization of the activation segment, accommodating the inhibitor despite Haspin’s atypical kinase domain (e.g., deletion of the αG helix) [6].

Selectivity Profiling Across the Human Kinome

Comprehensive kinase selectivity profiling demonstrates that LDN-192960 exhibits moderate selectivity against non-target kinases. At a concentration of 10 μM, it inhibits only 10 out of 467 profiled human kinases by ≥90%, with just five kinases exhibiting submicromolar sensitivity:

  • CLK1 (IC₅₀ = 210 nM)
  • DYRK1A (IC₅₀ = 100 nM)
  • DYRK3 (IC₅₀ = 19 nM)
  • PIM1 (IC₅₀ = 720 nM) [1] [8]

Notably, DYRK3 inhibition is 6.4-fold weaker than DYRK2 inhibition, while Haspin inhibition remains the most potent. Kinome-wide dendrogram analysis reveals clustering of inhibited kinases within the CMGC and CAMK groups, consistent with structural similarities in their ATP-binding pockets [8] [6]. Off-target activity against CLK1 and PIM1 may contribute to cellular phenotypes beyond Haspin/DYRK2 suppression, necessitating cautious interpretation of functional studies.

Table 2: Selectivity Profile of LDN-192960

KinaseIC₅₀ (nM)Selectivity Ratio vs. DYRK2
DYRK2481.0 (Reference)
Haspin100.21
DYRK3190.40
CLK12104.38
PIM172015.0

Comparative Inhibition Kinetics: DYRK2 vs. DYRK Family Isoforms

Kinetic analyses reveal significant differences in LDN-192960’s efficacy across DYRK family members. While highly potent against DYRK2 (IC₅₀ = 48 nM), its inhibition of DYRK1A (IC₅₀ = 100 nM) and DYRK1B (IC₅₀ = 697 nM) is markedly weaker [8] [1]. This isoform selectivity arises from divergent residues lining the ATP-binding pocket. Co-crystallization studies identify a key selectivity determinant: a hydrophilic subpocket in DYRK2 (formed by Ile367 and Glu266) that accommodates the inhibitor’s hydroxymethyl group, whereas DYRK1A lacks this structural feature [8]. Furthermore, LDN-192960 shows negligible activity against DYRK4 (IC₅₀ > 10,000 nM), underscoring its specificity for DYRK2 among lesser-studied isoforms [3].

Table 3: Inhibition Kinetics Across DYRK Isoforms

DYRK IsoformIC₅₀ (nM)Structural Determinants of Selectivity
DYRK248Hydrophilic subpocket (Ile367, Glu266)
DYRK1A100Reduced subpocket accessibility
DYRK1B697Steric hindrance from Leu241
DYRK319Similar subpocket to DYRK2
DYRK4>10,000Incompatible ATP-binding cleft conformation

The chiral 3-methylpyrrolidine side chain in advanced analogs (e.g., C17) further enhances DYRK2 selectivity by exploiting asymmetric binding interactions not conserved in DYRK1A/B [8]. Such structure-activity relationship data provide a blueprint for developing isoform-specific probes targeting individual DYRK kinases.

Properties

CAS Number

184582-62-5; 184582-62-5

Product Name

LDN-192960

IUPAC Name

3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine

Molecular Formula

C18H20N2O2S

Molecular Weight

328.43

InChI

InChI=1S/C18H20N2O2S/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16/h4-7,10-11H,3,8-9,19H2,1-2H3

InChI Key

ZFOMCSNUEHMROO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.